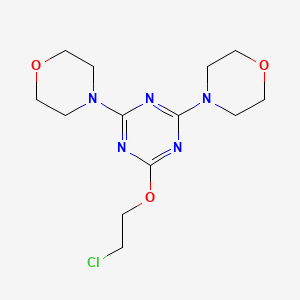
2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two morpholine groups and a chloroethoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine and 2-chloroethanol. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine and chloroethoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chloroethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with different functional groups.
Oxidation: Formation of oxidized derivatives, such as triazine N-oxides.
Reduction: Formation of reduced derivatives, such as triazine amines.
Scientific Research Applications
2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine
- 2-(2-Chloroethoxy)-4,6-dimorpholino-1,3,5-triazine
- 4-(2-Chloroethoxy)-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Uniqueness
2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is unique due to the presence of both chloroethoxy and morpholine groups, which confer distinct chemical and biological propertiesCompared to similar compounds, it may exhibit enhanced antimicrobial activity or different reactivity patterns, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20ClN5O3 |
|---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
4-[4-(2-chloroethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C13H20ClN5O3/c14-1-6-22-13-16-11(18-2-7-20-8-3-18)15-12(17-13)19-4-9-21-10-5-19/h1-10H2 |
InChI Key |
JUZBKMMKRSZBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCCCl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















